
5-(Benzyloxy)pentylmagnesium bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)pentylmagnesium bromide (5-BPMB) is a Grignard reagent that is used in organic synthesis of a variety of compounds. 5-BPMB is a relatively new reagent, having only been developed in the early 2000s. It is a versatile reagent that is used in a wide range of applications, from the synthesis of pharmaceuticals to the production of polymers. 5-BPMB is typically supplied as a 0.50 M solution in tetrahydrofuran (THF). This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-BPMB.
科学的研究の応用
Antibacterial/Antifungal Activity
5-(Benzyloxy)pentylmagnesium bromide can be used in the synthesis of polyprenol derivatives, which have been found to exhibit antibacterial and antifungal activities . These derivatives have shown effectiveness against pathogenic strains such as Salmonella enterica, Staphylococcus aureus, Aspergillus niger, Escherichia coli, and Bacillus subtilis .
Synthesis of Pharmaceutically Relevant Building Blocks
This compound can be used in the synthesis of pharmaceutically relevant building blocks, such as 2,6-dichlorobenzyl bromide . This building block is notably used in the active pharmaceutical ingredients (APIs) vilanterol and isoconazole .
Photochemical Benzylic Bromination
5-(Benzyloxy)pentylmagnesium bromide can be used in photochemical benzylic bromination reactions . This process can be significantly enhanced by flow processing, which provides uniform irradiation of a shorter path length, compared to large scale batch processes .
Synthesis of Bioactive Compounds
The compound can be used in the synthesis of bioactive compounds such as polyprenols . These compounds have many bioactivities such as antivirus, antitumor, hepatoprotective, and anti-Alzheimer effects .
Synthesis of Polyprenyl Derivatives
5-(Benzyloxy)pentylmagnesium bromide can be used in the synthesis of polyprenyl derivatives . These derivatives have been found to exhibit synergistic effects with polyprenols against various bacterial and fungal strains .
Process Intensification in Chemical Reactions
The compound can be used in process intensification in chemical reactions . For instance, it can be used in the synthesis of bromine in continuous flow mode, which enables highly efficient mass utilization by HBr recycling .
作用機序
Target of Action
5-(Benzyloxy)pentylmagnesium bromide, also known as BnOC5H10MgBr, is an organometallic compound. The primary targets of this compound are typically carbon atoms in organic molecules that are susceptible to nucleophilic attack .
Mode of Action
The compound acts as a Grignard reagent . Grignard reagents are powerful nucleophiles that can attack electrophilic carbon atoms present in many organic compounds . The magnesium atom in the Grignard reagent carries a partial negative charge and thus can form a bond with the electrophilic carbon atom .
Biochemical Pathways
The exact biochemical pathways affected by 5-(Benzyloxy)pentylmagnesium bromide can vary depending on the specific organic molecule it reacts with. .
Pharmacokinetics
As a Grignard reagent, it’s likely to be highly reactive and unstable in aqueous environments, which could limit its bioavailability .
Result of Action
The result of the action of 5-(Benzyloxy)pentylmagnesium bromide is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .
特性
IUPAC Name |
magnesium;pentoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEKJRXETGSKKZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)

![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)
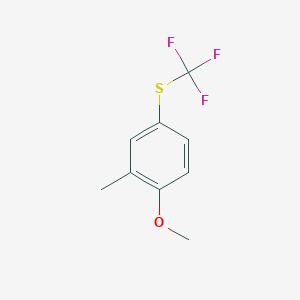
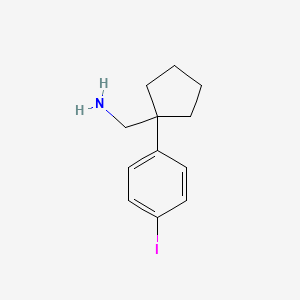
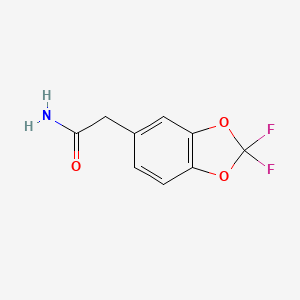
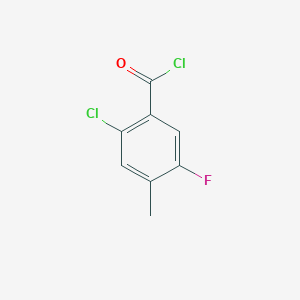
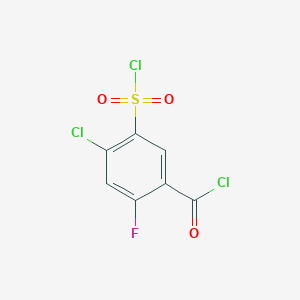

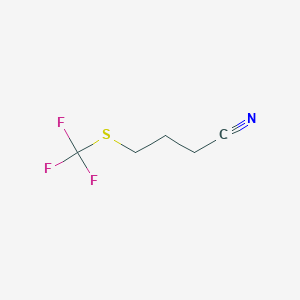

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene, 95%](/img/structure/B6316158.png)